

# An In-depth Technical Guide to the Physicochemical Properties of Ethylammonium Formate

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## Compound of Interest

Compound Name: *Ethylammonium formate*

Cat. No.: *B1261934*

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## Abstract

**Ethylammonium formate** (EAF) is a protic ionic liquid that has garnered significant interest for its potential applications as a "green" solvent and a mobile phase modifier in reversed-phase liquid chromatography.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the known physicochemical properties of **ethylammonium formate**, including its synthesis, thermal stability, and spectroscopic characteristics. While a definitive single-crystal X-ray diffraction structure has not been publicly reported, this guide consolidates the available data to serve as a valuable resource for researchers and professionals in drug development and materials science.

## Introduction

**Ethylammonium formate** ( $C_3H_9NO_2$ ) is an organoammonium salt formed from the neutralization reaction of ethylamine and formic acid.<sup>[4]</sup> It is recognized as a room-temperature ionic liquid, exhibiting a melting point below ambient temperature. Its utility as a versatile solvent and its compatibility with chromatographic systems underscore the importance of a thorough understanding of its material properties. This guide aims to provide a detailed summary of the existing data on EAF, with a focus on its synthesis and physicochemical characterization.

# Synthesis of Ethylammonium Formate

The synthesis of **ethylammonium formate** is a straightforward acid-base reaction.

## Experimental Protocol

A general and effective method for the preparation of **ethylammonium formate** involves the direct reaction of ethylamine with formic acid. The following protocol is adapted from established procedures for the synthesis of organic ammonium formate salts:[5]

- In a round-bottom flask immersed in a water bath, place a specific molar amount of liquid ethylamine.
- While stirring, add an equimolar amount of formic acid dropwise to the ethylamine. The reaction is exothermic, and controlling the addition rate is crucial to manage the temperature.
- After the complete addition of formic acid, continue to stir the reaction mixture for an additional period to ensure the reaction goes to completion.
- The resulting product is **ethylammonium formate**, which can be obtained in high purity.

## Physicochemical Properties

A summary of the key physicochemical properties of **ethylammonium formate** is presented in the following tables.

### General and Thermal Properties

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>9</sub> NO <sub>2</sub>	[4]
Molecular Weight	91.11 g/mol	[4]
Appearance	Clear, colorless liquid	
Melting Point	-72.9 °C	
Boiling Point	176.1 °C	

## Spectroscopic Data

While a complete spectroscopic analysis of pure **ethylammonium formate** is not readily available in the literature, related studies on metal-organic frameworks containing the ethylammonium cation provide insights into its vibrational modes.

- Infrared (IR) and Raman Spectroscopy: The vibrational spectra of **ethylammonium formate** would be characterized by the stretching and bending modes of the ethyl group (C-H, C-C, C-N), the ammonium group (N-H), and the formate anion (C-H, C=O).

## Crystal Structure Analysis

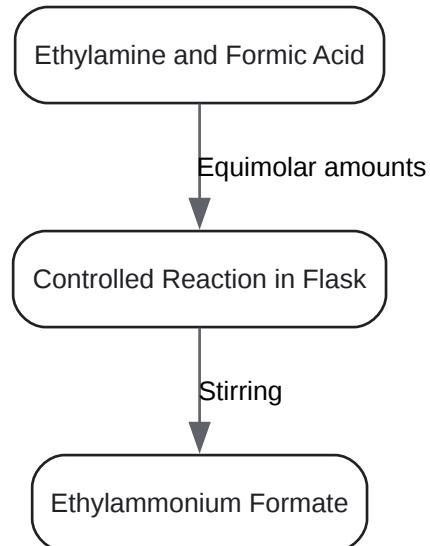
A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a publicly available single-crystal X-ray diffraction structure for pure **ethylammonium formate**. The absence of this data means that definitive information on its crystal system, space group, unit cell dimensions, and intramolecular geometry is not currently available.

The determination of the crystal structure of **ethylammonium formate** through single-crystal X-ray diffraction would be a valuable contribution to the field, providing crucial insights into its solid-state packing, hydrogen bonding network, and intermolecular interactions. Such data is fundamental for computational modeling and for understanding its properties at a molecular level.

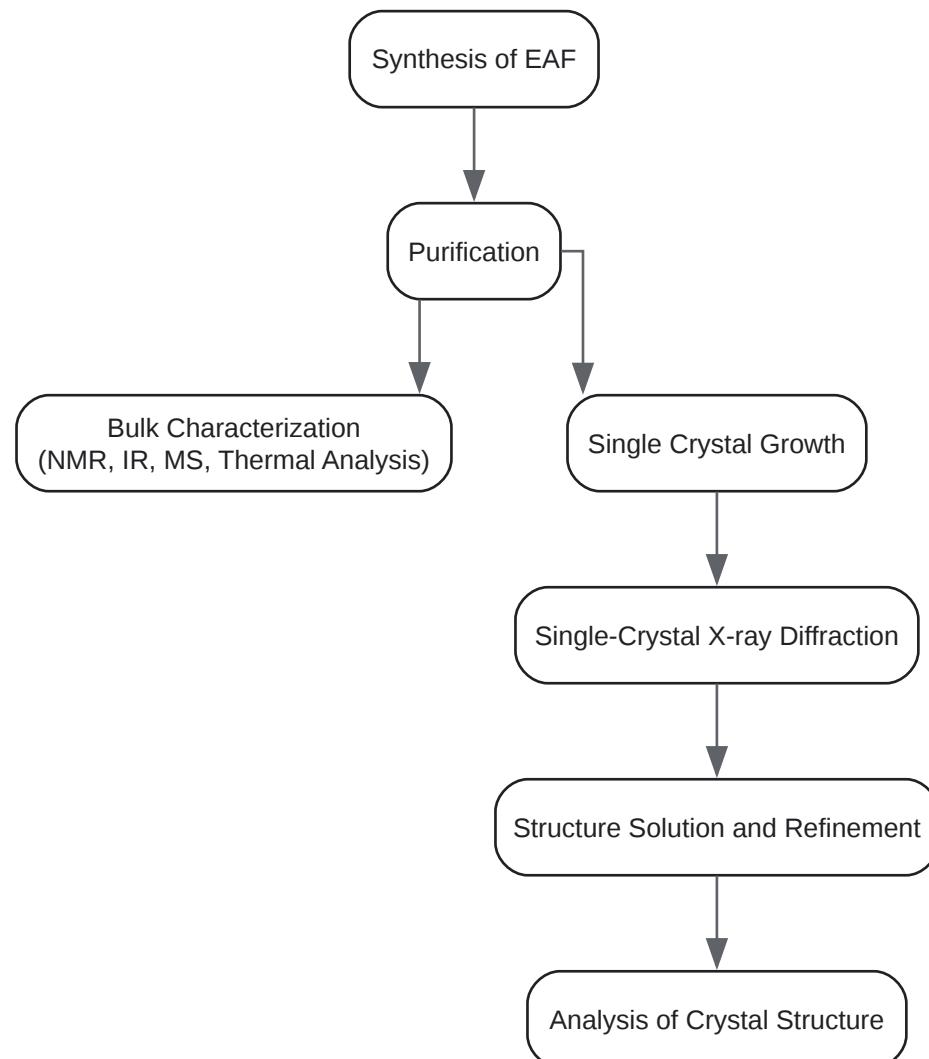
## Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of **ethylammonium formate**.

## Synthesis Workflow for Ethylammonium Formate



## Proposed Characterization Workflow for Ethylammonium Formate



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